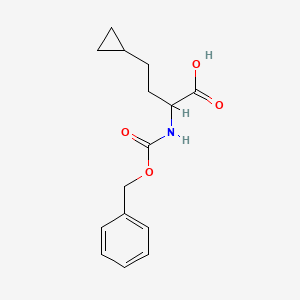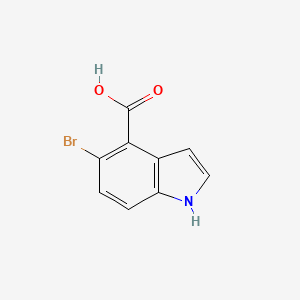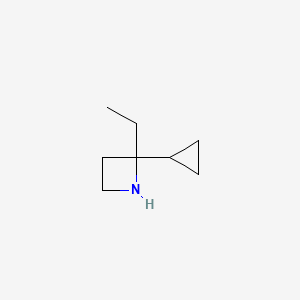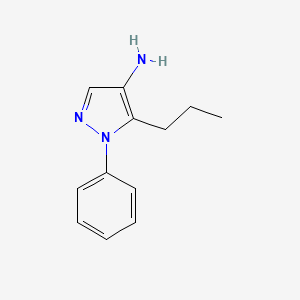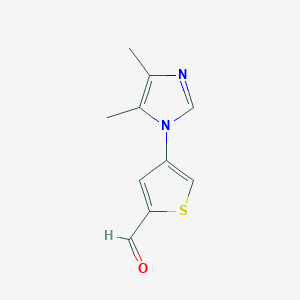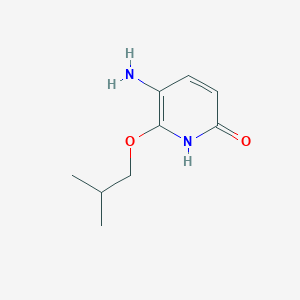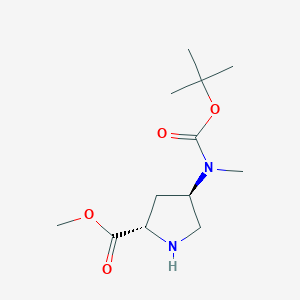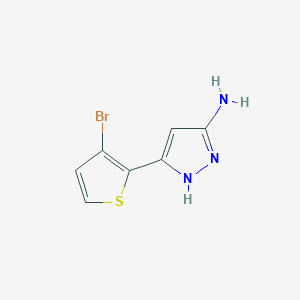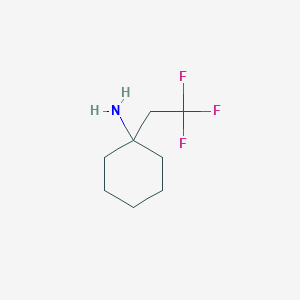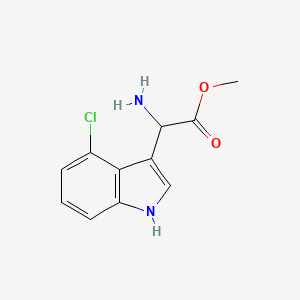
Methyl 2-amino-2-(4-chloro-1H-indol-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-2-(4-chloro-1H-indol-3-yl)acetate is a synthetic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features an indole ring substituted with a chlorine atom at the 4-position and an amino group at the 2-position, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of Methyl 2-amino-2-(4-chloro-1H-indol-3-yl)acetate typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available starting materials. One common route involves the reaction of 4-chloroindole with glycine methyl ester in the presence of a suitable catalyst.
Reaction Conditions: The reaction is usually carried out under reflux conditions in an organic solvent such as methanol or ethanol. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to increase yield and reduce production costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors.
Chemical Reactions Analysis
Methyl 2-amino-2-(4-chloro-1H-indol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The chlorine atom on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted indole derivatives.
Scientific Research Applications
Methyl 2-amino-2-(4-chloro-1H-indol-3-yl)acetate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex indole derivatives. It serves as a precursor for the development of new molecules with potential therapeutic properties.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. It may also be used in studies related to cell signaling pathways and gene expression.
Medicine: The compound’s unique structure makes it a candidate for drug development. It is investigated for its potential to treat various diseases, including cancer, inflammation, and infectious diseases.
Industry: In the industrial sector, the compound may be used in the development of new materials, such as polymers and dyes, due to its chemical reactivity and stability.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(4-chloro-1H-indol-3-yl)acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to changes in cellular processes and signaling pathways.
Pathways Involved: The exact pathways involved depend on the specific biological context. For example, the compound may inhibit the activity of kinases involved in cell proliferation or modulate the activity of receptors involved in inflammatory responses.
Comparison with Similar Compounds
Methyl 2-amino-2-(4-chloro-1H-indol-3-yl)acetate can be compared with other indole derivatives:
Similar Compounds: Some similar compounds include Methyl 2-amino-2-(1H-indol-3-yl)acetate, 4-chloro-1H-indole-3-carboxylic acid, and 2-amino-3-(4-chlorophenyl)propanoic acid.
Uniqueness: The presence of both the amino and chlorine substituents on the indole ring makes this compound unique. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to other indole derivatives.
Properties
Molecular Formula |
C11H11ClN2O2 |
|---|---|
Molecular Weight |
238.67 g/mol |
IUPAC Name |
methyl 2-amino-2-(4-chloro-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C11H11ClN2O2/c1-16-11(15)10(13)6-5-14-8-4-2-3-7(12)9(6)8/h2-5,10,14H,13H2,1H3 |
InChI Key |
BMVJKXFXCCERKW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CNC2=C1C(=CC=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


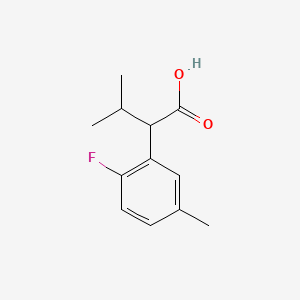


![3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B15275714.png)
